3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .
Scientific Research Applications
3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in target organisms
Mechanism of Action
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In the case of its use as an agrochemical, it may inhibit enzymes involved in essential metabolic pathways of weeds or pests. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-yl derivatives: These compounds share a similar pyrazole core structure but differ in the substituents attached to the ring.
1,3-dimethyl-1H-pyrazol-5-yl derivatives: These compounds have the same dimethyl substitution on the pyrazole ring but may have different functional groups attached to the propanoic acid moiety
Uniqueness
3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(10(2)9-6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZXVPZVLPHQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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